Cyclohexyldimethoxymethylsilane

Description

The exact mass of the compound Cyclohexyl(dimethoxy)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexyldimethoxymethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyldimethoxymethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

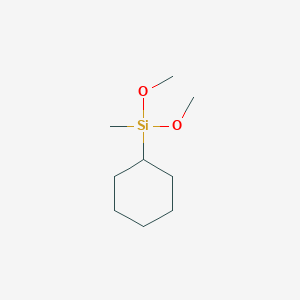

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJCABYOVIHNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864805 | |

| Record name | Cyclohexyl(methyl)dimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17865-32-6 | |

| Record name | Cyclohexyldimethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl(methyl)dimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexane, (dimethoxymethylsilyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6), an organosilicon compound with significant applications in materials science and as a catalyst component. This document details a robust synthetic protocol via the Grignard reaction, outlines purification methods, and presents a thorough characterization profile using modern analytical techniques.

Physicochemical Properties

Cyclohexyldimethoxymethylsilane is a colorless, transparent liquid with a molecular formula of C9H20O2Si and a molecular weight of 188.34 g/mol .[1][2][3][4] It is recognized for its thermal stability and hydrolytic sensitivity, where the methoxy groups can react with water.[3][5] This reactivity is key to its function as a coupling agent. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Cyclohexyldimethoxymethylsilane

| Property | Value |

| CAS Number | 17865-32-6 |

| Molecular Formula | C9H20O2Si |

| Molecular Weight | 188.34 g/mol |

| Appearance | Colorless transparent liquid |

| Boiling Point | 201.2 °C (lit.)[2] |

| Density | 0.94 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.439 (lit.)[2] |

| Flash Point | 165 °F[2] |

| Melting Point | < -72 °C |

Synthesis of Cyclohexyldimethoxymethylsilane

The primary route for the synthesis of cyclohexyldimethoxymethylsilane is through a Grignard reaction. This method involves the reaction of a cyclohexylmagnesium halide with methyltrimethoxysilane. A solventless, one-step synthesis has been reported, offering an efficient and streamlined process.

Synthesis Pathway

The synthesis proceeds via the formation of a Grignard reagent from a cyclohexane halide and magnesium, which then reacts with methyltrimethoxysilane to yield the desired product.

References

- 1. Cyclohexyldimethoxy(methyl)silane | CAS#:17865-32-6 | Chemsrc [chemsrc.com]

- 2. Cyclohexyldimethoxymethylsilane | 17865-32-6 [chemicalbook.com]

- 3. CAS 17865-32-6: Cyclohexyldimethoxymethylsilane [cymitquimica.com]

- 4. Cyclohexyldimethoxymethylsilane CAS No. 17865-32-6 [lanyachem.com]

- 5. zmsilane.com [zmsilane.com]

molecular weight and formula of cyclohexyldimethoxymethylsilane

An In-depth Technical Guide to Cyclohexyldimethoxymethylsilane

This technical guide provides a comprehensive overview of cyclohexyldimethoxymethylsilane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's molecular properties, synthesis, and analytical characterization methods.

Quantitative Data Summary

The fundamental molecular properties of cyclohexyldimethoxymethylsilane are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₂₀O₂Si |

| Molecular Weight | 188.34 g/mol |

Synthesis Protocol: One-Step Grignard-like Reaction

A common method for the synthesis of cyclohexyldimethoxymethylsilane involves a one-step, solventless reaction analogous to a Grignard reaction. This procedure offers an efficient route to the target molecule.

Materials:

-

Methyltrimethoxysilane

-

Cyclohexyl halide (e.g., cyclohexyl chloride or cyclohexyl bromide)

-

Magnesium powder (fresh or activated)

-

Catalyst (e.g., iodine, iodide, or bromide salts)

-

Nitrogen (N₂) gas for inert atmosphere

Equipment:

-

Glass reactor with heating and stirring capabilities

-

Dropping funnel

-

Condenser

-

Filtration apparatus

Procedure:

-

Charging the Reactor: In a nitrogen-purged reactor, combine methyltrimethoxysilane, magnesium powder, and the catalyst. The molar ratio of methyltrimethoxysilane to cyclohexyl halide to magnesium should be approximately 1:1:1-1.5.

-

Initiation: Heat the mixture with stirring. Slowly add an initial portion (5-15% of the total volume) of the cyclohexyl halide from the dropping funnel to initiate the reaction.

-

Reaction Progression: Once the reaction begins, a stable reflux should be established. Maintain this reflux for 30-40 minutes.

-

Completion of Addition: After the initial reflux period, continue to add the remaining cyclohexyl halide dropwise.

-

Final Reflux: Following the complete addition of the cyclohexyl halide, maintain the reaction mixture at reflux for an additional 30-40 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and then filter to remove any solid byproducts. The filtrate is the crude cyclohexyldimethoxymethylsilane product, which can be further purified by distillation.

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized cyclohexyldimethoxymethylsilane, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).

-

Capillary column suitable for silane analysis (e.g., TG-5SILMS, 30 m x 250 µm x 0.25 µm).

Sample Preparation:

-

Dilute a small amount of the cyclohexyldimethoxymethylsilane product in a volatile, non-reactive solvent such as heptane.

GC Parameters:

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 0.5 min

-

Ramp: 20 °C/min to 250 °C

-

Final hold: 6 min at 250 °C

-

-

Inlet Temperature: 250 °C

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-400 amu

-

Source Temperature: 250 °C

-

Transfer Line Temperature: 250 °C

Expected Results: The chromatogram should show a major peak corresponding to cyclohexyldimethoxymethylsilane. The mass spectrum of this peak will display a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Cyclohexyl protons: A series of multiplets in the range of approximately 0.8-1.8 ppm.

-

Methoxy protons (-OCH₃): A singlet around 3.4-3.6 ppm.

-

Methyl protons (-Si-CH₃): A singlet in the upfield region, typically around 0.1 ppm.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ):

-

Cyclohexyl carbons: Multiple peaks in the aliphatic region, roughly between 25-40 ppm.

-

Methoxy carbon (-OCH₃): A peak around 50 ppm.

-

Methyl carbon (-Si-CH₃): A peak in the upfield region, close to 0 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Instrumentation:

-

FTIR Spectrometer

Sample Preparation:

-

The neat liquid can be analyzed directly using a suitable sample holder (e.g., NaCl or KBr plates).

Expected Characteristic Peaks:

-

C-H stretching (cyclohexyl and methyl): 2850-2960 cm⁻¹

-

Si-O-C stretching: Strong, broad absorbance in the region of 1080-1190 cm⁻¹

-

Si-C stretching: A peak around 770-800 cm⁻¹

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of cyclohexyldimethoxymethylsilane.

Caption: Molecular structure of cyclohexyldimethoxymethylsilane.

Experimental Workflow: Synthesis

The logical flow of the synthesis process is depicted below.

Caption: Workflow for the synthesis of cyclohexyldimethoxymethylsilane.

Signaling Pathway: Hydrolysis and Condensation

Cyclohexyldimethoxymethylsilane is often used as a coupling agent. Its mechanism of action involves hydrolysis of the methoxy groups to form reactive silanol groups, which can then condense with hydroxyl groups on inorganic surfaces.

Caption: Hydrolysis and condensation pathway of cyclohexyldimethoxymethylsilane.

An In-depth Technical Guide to Cyclohexyldimethoxymethylsilane: Safety, Handling, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6). The information is intended to support risk assessment and ensure safe laboratory and industrial practices for professionals working with this organosilicon compound.

Chemical and Physical Properties

Cyclohexyldimethoxymethylsilane is a colorless liquid with a slight odor.[1] It is primarily used as a coupling agent and surface modifier in various industrial applications.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H20O2Si | [3] |

| Molecular Weight | 188.34 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 198 °C at 1013 hPa | [1] |

| Melting Point | < -50 °C | [1] |

| Flash Point | 76 °C (closed cup) | [1] |

| Density | 0.94 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 0.48 hPa at 20 °C | [1] |

| Water Solubility | 0.28 g/L at 20 °C (hydrolyzes) | [1] |

Hazard Identification and Classification

Cyclohexyldimethoxymethylsilane is classified as a skin irritant (Category 2) and is toxic to aquatic life with long-lasting effects (Chronic Category 2).[1] Upon contact with water, it undergoes hydrolysis to form cyclohexylmethylsilanediol and methanol.[4] Methanol is a toxic substance that can cause damage to organs and is highly flammable.[1]

GHS Hazard Statements:

Toxicological Profile

The toxicological data for cyclohexyldimethoxymethylsilane is primarily derived from studies submitted for regulatory purposes, such as REACH. The following tables summarize the key toxicological endpoints and the derived no-effect levels (DNELs) for human health.

Human Health Hazard Assessment

| Endpoint | Result | Classification |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg bw | Not Classified |

| Skin Irritation | Irritating | Category 2 |

| Eye Irritation | Not irritating | Not Classified |

| Skin Sensitization | Not sensitizing | Not Classified |

| Mutagenicity | Non-mutagenic | Not Classified |

| Repeated Dose Toxicity | NOAEL (oral, 90d, rat) = 1000 mg/kg bw/day | Not Classified |

Derived No-Effect Levels (DNELs)

| Exposure Route | Population | Effect | DNEL Value |

| Inhalation | Workers | Systemic, long-term | 98 mg/m³ |

| Dermal | Workers | Systemic, long-term | 13.9 mg/kg bw/day |

| Inhalation | General Population | Systemic, long-term | 17.5 mg/m³[5] |

| Dermal | General Population | Systemic, long-term | Not Established |

| Oral | General Population | Systemic, long-term | 8.33 mg/kg bw/day |

Experimental Protocols

Detailed experimental protocols for the toxicological studies on cyclohexyldimethoxymethylsilane are not publicly available. However, the studies are generally conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used based on these standard guidelines.

Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a chemical to cause skin irritation.[6]

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[7]

-

Procedure: The test chemical is applied topically to the surface of the RhE tissue.[7] After a defined exposure period (typically 60 minutes), the chemical is removed by washing.[7]

-

Viability Assessment: The tissue is incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.[7] Cell viability is then measured using a colorimetric assay, such as the MTT assay.[7]

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (Category 2).[2]

Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity)

This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[8]

-

Animal Model: The test is typically performed on adult rats.[9]

-

Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin for a 24-hour period using a porous gauze dressing.[10]

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.[3]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after application.[3] Body weight changes are also recorded.[10]

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. If no mortality is observed at the limit dose, the LD50 is considered to be greater than 2000 mg/kg.

Environmental Fate and Ecotoxicology

Cyclohexyldimethoxymethylsilane is classified as toxic to aquatic life with long-lasting effects.[1] It is expected to hydrolyze in the aquatic environment.

Environmental Fate

The primary environmental fate process for cyclohexyldimethoxymethylsilane is hydrolysis.[4] In the presence of water, it breaks down to form cyclohexylmethylsilanediol and methanol.[4]

Predicted No-Effect Concentrations (PNECs)

| Environmental Compartment | PNEC Value |

| Freshwater | 0.013 mg/L |

| Marine water | 0.0013 mg/L |

| Intermittent release | 0.13 mg/L |

| Sediment (freshwater) | 5.22 mg/kg dry mass |

| Sediment (marine water) | 0.52 mg/kg dry mass |

| Soil | 1.04 mg/kg dry mass |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[11]

-

Incompatible Materials: Avoid contact with water, acids, and strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

Spill Response

Potential Mechanism of Skin Irritation

The exact mechanism of skin irritation for cyclohexyldimethoxymethylsilane is not fully elucidated. However, a plausible pathway can be proposed based on its chemical properties and general mechanisms of skin irritation.

Conclusion

Cyclohexyldimethoxymethylsilane is a valuable chemical intermediate with defined hazards, primarily skin irritation and aquatic toxicity. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe use. This guide provides a comprehensive summary of the available safety data and handling recommendations to assist researchers, scientists, and drug development professionals in their work with this compound. It is imperative to consult the full Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling this chemical.

References

- 1. oecd.org [oecd.org]

- 2. iivs.org [iivs.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Physical Properties of Cyclohexyldimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6) is an organosilicon compound with a range of applications, notably as an external electron donor in Ziegler-Natta catalysts for propylene polymerization.[1] Its physical properties are critical for its handling, application, and performance in various chemical processes. This guide provides a comprehensive overview of the core physical characteristics of cyclohexyldimethoxymethylsilane, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of cyclohexyldimethoxymethylsilane are summarized in the table below. These values represent typical data reported in the literature and from suppliers.

| Property | Value | Units | Conditions |

| Molecular Formula | C9H20O2Si | - | - |

| Molecular Weight | 188.34 | g/mol | - |

| Appearance | Colorless, transparent liquid | - | Ambient |

| Melting Point | < -72 | °C | - |

| Boiling Point | 193.4 - 201.2 | °C | at 760 mmHg |

| Density | 0.9 - 0.947 | g/cm³ | at 25 °C |

| Refractive Index | 1.432 - 1.439 | n20/D | at 20 °C |

| Flash Point | 66 - 78.2 | °C | - |

| Vapor Pressure | 0.648 | mmHg | at 25 °C |

| Viscosity | 1.55 - 1.70 | mPa·s | at 25 °C |

| Water Solubility | 151 - 1,000,000 | mg/L | at 20 °C |

Note: The range of values reflects data from multiple sources.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid organosilanes like cyclohexyldimethoxymethylsilane.

Determination of Boiling Point (Siwoloboff Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Sample tube (e.g., a small test tube)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

-

A small amount of cyclohexyldimethoxymethylsilane is placed in the sample tube.

-

The capillary tube is placed inside the sample tube with its open end downwards.

-

The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid has reached its boiling point.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid is drawn into the capillary tube.[11][12]

Determination of Density (Hydrostatic Weighing)

This method relies on Archimedes' principle to determine the density of a liquid.

Apparatus:

-

Analytical balance

-

A solid of known volume and density (e.g., a silicon single crystal)

-

A fine suspension wire

-

Beaker

-

Thermostatically controlled water bath

Procedure:

-

The mass of the solid is accurately measured in the air.

-

The solid is then suspended from the balance using the fine wire and fully submerged in a beaker containing cyclohexyldimethoxymethylsilane. The beaker is placed in a thermostatic bath to maintain a constant temperature (e.g., 25 °C).

-

The apparent mass of the solid submerged in the liquid is recorded.

-

The density of the liquid is calculated using the formula:

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens tissue

-

Ethanol or another suitable solvent

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent and dried with lens tissue.

-

The instrument is calibrated using a standard liquid of known refractive index.

-

A few drops of cyclohexyldimethoxymethylsilane are placed on the lower prism.

-

The prisms are closed and the water circulator is set to the desired temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The handwheel is turned to bring the borderline between the light and dark fields into view.

-

The compensator is adjusted to eliminate any color fringe and sharpen the borderline.

-

The handwheel is finely adjusted to center the borderline on the crosshairs.

-

The refractive index is read from the instrument's scale.[13]

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle in a fluid at a constant speed.

Apparatus:

-

Rotational viscometer with appropriate spindles

-

Beaker or sample container

-

Thermostatically controlled water bath

Procedure:

-

The viscometer is leveled and the appropriate spindle is selected based on the expected viscosity of the liquid.

-

A sample of cyclohexyldimethoxymethylsilane is placed in the sample container, and the container is placed in the water bath to reach the desired temperature (e.g., 25 °C).

-

The spindle is immersed in the liquid to the marked level.

-

The viscometer is set to a specific speed (RPM), and the motor is started.

-

The reading is allowed to stabilize, and the torque reading is recorded.

-

The viscosity is calculated from the torque reading, spindle type, and rotational speed, often automatically by modern digital viscometers.[2]

Determination of Water Solubility (OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

-

Flask with a stirrer

-

Thermostatically controlled water bath or shaker

-

Analytical method for determining the concentration of the solute (e.g., gas chromatography)

-

Centrifuge or filtration apparatus

Procedure:

-

An excess amount of cyclohexyldimethoxymethylsilane is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a thermostatic bath at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

After equilibration, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation or filtration is used to separate the aqueous phase.

-

A sample of the aqueous phase is carefully taken and its concentration of cyclohexyldimethoxymethylsilane is determined using a suitable analytical technique.

-

The water solubility is reported as the concentration of the saturated aqueous solution.[3][4][6][14]

Visualizations

The following diagram illustrates a logical workflow for the characterization of the physical properties of cyclohexyldimethoxymethylsilane.

Caption: Workflow for Physical Property Characterization.

References

- 1. rivm.nl [rivm.nl]

- 2. industrialphysics.com [industrialphysics.com]

- 3. oecd.org [oecd.org]

- 4. filab.fr [filab.fr]

- 5. Viscosity of ISO Viscosity Classification – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. Virtual Labs [pcv-amrt.vlabs.ac.in]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Precision Density Measurement of Silicon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Refractive Index ASTM D542 [intertek.com]

- 14. Water Solubility | Scymaris [scymaris.com]

The Core Mechanism of Cyclohexyldimethoxymethylsilane in Ziegler-Natta Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, particularly in the production of isotactic polypropylene, the Ziegler-Natta catalyst system stands as a cornerstone of industrial synthesis. The performance of these catalysts is intricately modulated by the presence of electron donors, which are crucial for controlling the stereochemistry of the polymer chain. Cyclohexyldimethoxymethylsilane (CDMS), a prominent external electron donor, plays a pivotal role in enhancing the stereospecificity of Ziegler-Natta catalysts, thereby yielding polypropylene with desirable mechanical and thermal properties. This technical guide provides a comprehensive overview of the mechanism of action of CDMS in catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions at the molecular level.

Mechanism of Action of Cyclohexyldimethoxymethylsilane (CDMS)

Cyclohexyldimethoxymethylsilane, often referred to as "Donor C," is an indispensable component in modern Ziegler-Natta catalyst systems for propylene polymerization.[1] Its primary function is to increase the stereospecificity of the catalyst, leading to a higher yield of isotactic polypropylene, a crystalline form of the polymer with superior rigidity and strength.[2] The mechanism through which CDMS achieves this is a synergistic combination of steric and electronic effects.[2]

The bulky cyclohexyl group of the CDMS molecule provides significant steric hindrance around the active titanium centers of the catalyst.[2] This steric bulk influences the coordination of the incoming propylene monomer to the active site, favoring a specific orientation that leads to the formation of an isotactic polymer chain.

Simultaneously, the dimethoxy groups attached to the silicon atom exert an electronic effect. These groups can donate electron density to the titanium active sites, thereby stabilizing them and modulating their electronic environment.[2] This electronic modulation is crucial for enhancing catalyst activity and ensuring the high fidelity of stereospecific polymerization.[2]

The interaction of CDMS with the other components of the catalytic system, namely the solid catalyst (typically MgCl₂-supported TiCl₄), the internal electron donor, and the cocatalyst (an organoaluminum compound like triethylaluminium), is a complex process. The external donor is believed to selectively poison aspecific catalytic sites, which are responsible for the formation of atactic (amorphous) polypropylene, and to transform non-stereospecific sites into isospecific ones. This leads to an overall increase in the isotacticity of the final polymer product.

Quantitative Data on Catalyst Performance

The addition of Cyclohexyldimethoxymethylsilane as an external donor significantly impacts the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following tables summarize the typical effects observed.

| Catalyst System Component | Role |

| Solid Catalyst | Provides the active sites for polymerization (e.g., MgCl₂-supported TiCl₄).[1] |

| Internal Electron Donor | Incorporated during catalyst synthesis to improve stereospecificity (e.g., phthalates, succinates).[3] |

| Cocatalyst | Activates the titanium centers and acts as a chain transfer agent (e.g., Triethylaluminium).[1] |

| External Electron Donor (CDMS) | Added during polymerization to further enhance stereoselectivity and control molecular weight distribution.[1] |

Table 1: Components of a Typical Ziegler-Natta Catalyst System

| Property | Without External Donor | With Cyclohexyldimethoxymethylsilane (CDMS) |

| Catalyst Activity (kg PP/g cat·h) | Lower | Generally higher or comparable, with improved stereospecificity.[4] |

| Isotacticity Index (%) | Lower | Significantly Higher (>95%).[4] |

| Melt Flow Index (MFI) (g/10 min) | Varies | Can be controlled by adjusting the CDMS concentration and hydrogen levels.[3] |

| Molecular Weight ( g/mol ) | Broader Distribution | Narrower Distribution, can be tuned.[5] |

| Xylene Solubles (%) | Higher | Lower |

| Polymer Crystallinity (%) | Lower | Higher |

Table 2: Effect of Cyclohexyldimethoxymethylsilane on Polypropylene Properties

Experimental Protocols

Preparation of MgCl₂-Supported TiCl₄ Catalyst

A typical laboratory-scale preparation of a magnesium chloride-supported titanium tetrachloride Ziegler-Natta catalyst is as follows:

-

Adduct Preparation : Anhydrous MgCl₂ is reacted with an alcohol (e.g., ethanol) in a hydrocarbon solvent (e.g., n-decane) to form a spherical MgCl₂·nEtOH adduct. This step is crucial for controlling the morphology of the final catalyst.[6]

-

Dealcoholation : The prepared adduct is then treated to remove the alcohol. This can be achieved through thermal dealcoholation or chemical dealcoholation using substances like titanium tetrachloride or triethylaluminium.[7]

-

Titanation : The dealcoholated MgCl₂ support is then reacted with an excess of TiCl₄ in a hydrocarbon solvent at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 2 hours). During this step, an internal electron donor (e.g., di-n-butyl phthalate) is added.[3]

-

Washing and Drying : The resulting solid catalyst is thoroughly washed with a hydrocarbon solvent (e.g., heptane) to remove unreacted TiCl₄ and other byproducts. The catalyst is then dried under a vacuum or a stream of inert gas to yield a free-flowing powder.[3]

Propylene Polymerization

The polymerization of propylene using the prepared catalyst and CDMS as an external donor is typically carried out in a slurry or bulk process:

-

Reactor Preparation : A stainless-steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen and moisture.

-

Component Addition : The reactor is charged with a hydrocarbon solvent (for slurry polymerization) or liquid propylene (for bulk polymerization). The cocatalyst (e.g., triethylaluminium) and the external electron donor, Cyclohexyldimethoxymethylsilane, are then introduced into the reactor. The molar ratio of the cocatalyst to the external donor is a critical parameter that influences the catalyst's performance.

-

Catalyst Injection : The solid Ziegler-Natta catalyst is injected into the reactor to initiate polymerization.

-

Polymerization Reaction : The reactor is maintained at a constant temperature (e.g., 70°C) and pressure (e.g., 7 bar) for a predetermined time. Hydrogen may be introduced as a chain transfer agent to control the molecular weight of the polymer.

-

Termination and Product Recovery : The polymerization is terminated by venting the propylene and adding a deactivating agent (e.g., methanol). The resulting polypropylene powder is then collected, washed, and dried.

Analysis of Polypropylene Isotacticity by ¹³C NMR Spectroscopy

The isotacticity of the synthesized polypropylene is a key parameter and is typically determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation : A small amount of the polypropylene sample (around 50-100 mg) is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene-d₄) at an elevated temperature (e.g., 120-140°C) directly in an NMR tube. A relaxation agent such as chromium(III) acetylacetonate may be added to reduce the signal acquisition time.

-

NMR Data Acquisition : The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer. The methyl region of the spectrum (around 19-22 ppm) is of particular interest as it provides information about the stereochemical arrangement of the methyl groups along the polymer chain.

-

Spectral Analysis : The relative intensities of the pentad peaks (mmmm, mmmr, mmrr, etc.) in the methyl region are integrated. The isotacticity index (I.I.) is often calculated as the percentage of the mmmm pentad relative to the total area of all pentads in the methyl region.

Mandatory Visualizations

Caption: Mechanism of CDMS in Ziegler-Natta Catalysis.

Caption: Experimental Workflow for Polypropylene Synthesis and Analysis.

References

The Pivotal Role of External Electron Donors in Ziegler-Natta Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (ZN) catalysts have been a cornerstone of polyolefin production for decades, enabling the synthesis of highly stereoregular polymers like isotactic polypropylene. The performance of these catalyst systems, which typically consist of a titanium-based procatalyst, a magnesium chloride support, and an organoaluminum cocatalyst, is profoundly influenced by the addition of Lewis bases known as electron donors (EDs). These donors are categorized as internal electron donors (IEDs), which are incorporated during catalyst synthesis, and external electron donors (EEDs), which are added during the polymerization process. This technical guide delves into the critical role of external electron donors in modulating the performance of Ziegler-Natta catalysts, with a focus on their impact on catalyst activity, stereoselectivity, and the resulting polymer properties.

The Core Function of External Electron Donors

The primary role of external electron donors in Ziegler-Natta catalysis is to enhance the stereospecificity of the polymerization, leading to polymers with a high degree of isotacticity.[1][2][3][4] EEDs achieve this by selectively poisoning aspecific catalytic sites or by transforming non-stereospecific sites into stereospecific ones.[3] The addition of an external donor can significantly increase the isotactic index of polypropylene.[3][4]

The mechanism of action of EEDs is multifaceted and involves several key interactions within the catalytic system:

-

Interaction with the Cocatalyst: External donors form complexes with the organoaluminum cocatalyst, typically triethylaluminum (TEA).[5][6] This interaction modulates the reactivity of the cocatalyst and influences its role in the activation and alkylation of the titanium centers.

-

Modification of Active Sites: EEDs can coordinate to the titanium active centers on the MgCl₂ support. This coordination alters the steric and electronic environment around the active site, thereby influencing the stereocontrol of propylene insertion during polymerization.[7][8] The bulkiness of the external donor is a critical factor, with larger, more sterically hindered donors generally leading to higher isotacticity.[6][9][10]

-

Displacement of Internal Donors: In some instances, the external donor can displace the internal donor from the catalyst surface, leading to a restructuring of the active sites.[3]

The interplay between the internal donor, external donor, and the cocatalyst is crucial in determining the final catalyst performance.

Common Classes of External Electron Donors

A variety of organic compounds have been investigated as external donors in Ziegler-Natta catalysis. The most commercially significant classes include:

-

Alkoxysilanes: This is the most widely used class of external donors.[2][5][9][10][11][12] Their general structure is RₙSi(OR')₄₋ₙ. The nature of the alkyl (R) and alkoxy (OR') groups significantly affects their performance. Bulky alkyl groups and the number of alkoxy groups are key structural parameters that influence catalyst activity and polymer properties.[9][10][11] Examples include dicyclopentyldimethoxysilane (DCPDMS) and cyclohexylmethyldimethoxysilane (CHMDMS).

-

Aminosilanes: These donors have gained attention for their ability to produce polypropylenes with high isotacticity and good processability.[13][14] They can also influence the hydrogen response of the catalyst.

-

Diethers: Certain diether compounds have been explored as external donors, sometimes in conjunction with alkoxysilanes, to fine-tune polymer properties such as molecular weight distribution.[2][15]

-

Esters and Amines: While less common in modern catalyst systems, esters and organic amines have also been studied for their effects on polymerization.[13]

Quantitative Impact of External Donors on Catalyst Performance and Polymer Properties

The choice of external donor has a profound and quantifiable impact on catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution. The following tables summarize representative data from the literature, comparing the effects of different external donors under similar polymerization conditions.

Table 1: Comparison of Alkoxysilane External Donors in Propylene Polymerization

| External Donor | Structure | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |

| DCPDMS | Dicyclopentyldimethoxysilane | 35.2 | 98.5 | 450,000 | 5.2 |

| CHMDMS | Cyclohexylmethyldimethoxysilane | 40.1 | 97.8 | 420,000 | 5.8 |

| DIBDMS | Diisobutyldimethoxysilane | 42.5 | 96.5 | 380,000 | 6.1 |

| DIPDMS | Diisopropyldimethoxysilane | 45.3 | 95.2 | 350,000 | 6.5 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Aminosilane and Alkoxysilane External Donors

| External Donor Type | Example | Catalyst Activity (kg PP/g cat·h) | Isotacticity (mmmm %) | Mw ( g/mol ) | Mw/Mn |

| Alkoxysilane | DCPDMS | 48.2 | 98.1 | 510,000 | 4.9 |

| Aminosilane | Di(piperidinyl)dimethoxysilane | 45.7 | 98.8 | 550,000 | 5.3 |

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the evaluation of external donors. Below are generalized protocols for key experiments.

Propylene Polymerization

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under a nitrogen stream at an elevated temperature and then cooled to the desired reaction temperature.

-

Component Addition: The reactor is charged with a specified amount of a hydrocarbon solvent (e.g., heptane), followed by the sequential addition of the cocatalyst (e.g., triethylaluminum), the external electron donor, and the Ziegler-Natta procatalyst under a nitrogen atmosphere.

-

Polymerization: The reactor is pressurized with propylene gas to the desired pressure, and the polymerization is carried out at a constant temperature and pressure for a specified duration with continuous stirring.

-

Termination and Product Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol). The resulting polymer is filtered, washed extensively with methanol and other solvents, and dried in a vacuum oven to a constant weight.

Polymer Characterization

-

Gel Permeation Chromatography (GPC):

-

Sample Preparation: The polypropylene sample is dissolved in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 160 °C) to ensure complete dissolution.

-

Instrumentation: A high-temperature GPC instrument equipped with a refractive index detector is used.

-

Analysis: The dissolved sample is injected into the GPC system, and the molecular weight distribution is determined relative to polystyrene standards.

-

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small amount of the polymer is accurately weighed and sealed in an aluminum DSC pan.

-

Analysis: The sample is subjected to a controlled heating and cooling cycle in a DSC instrument under a nitrogen atmosphere. The melting temperature (Tm) and crystallinity are determined from the endothermic and exothermic transitions.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The polymer sample is dissolved in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at a high temperature.

-

Analysis: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The isotacticity is quantified by analyzing the relative intensities of the methyl carbon resonances (pentad analysis).

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of external donor action in Ziegler-Natta catalysis.

Experimental Workflow

Caption: Experimental workflow for screening external donors.

Conclusion

External electron donors are indispensable components in modern Ziegler-Natta catalyst systems, providing a crucial lever for controlling the stereochemistry of polypropylene and other polyolefins. The judicious selection of an external donor, based on its chemical structure and interaction with the other catalyst components, allows for the fine-tuning of polymer properties to meet the demands of a wide range of applications. A thorough understanding of the mechanisms of action and the systematic experimental evaluation of new donor structures will continue to drive innovation in the field of polyolefin catalysis.

References

- 1. agilent.com [agilent.com]

- 2. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. diva-portal.org [diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. CN102627712A - Preparation method and application of Ziegler Natta catalyst for propylene polymerization - Google Patents [patents.google.com]

- 7. Modulated DSC of a Polypropylene Battery Separator - TA Instruments [tainstruments.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of new external donors on propylene polymerization with Ziegler-Natta catalysts [journal.buct.edu.cn]

- 10. The effects of new aminosilane compounds as external donors on propylene polymerization [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Hydrogen and External Donor on Propylene Polymerization Kinetics with a 4 th -Generation Ziegler-Natta Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

introduction to organosilicon compounds in polymerization

An In-depth Technical Guide to Organosilicon Compounds in Polymerization

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, characterized by their carbon-silicon bonds, are fundamental building blocks in modern polymer chemistry. The unique properties of the siloxane (Si-O) backbone—such as high thermal stability, low glass transition temperature, chemical inertness, and biocompatibility—make organosilicon polymers, or silicones, indispensable in a vast array of high-performance applications.[1][2] These materials are integral to advanced electronics, medical devices, drug delivery systems, high-performance coatings, and specialty elastomers.[3] This guide provides a detailed exploration of the core polymerization techniques used to synthesize organosilicon polymers, focusing on ring-opening polymerization, condensation polymerization, and controlled radical polymerization. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key mechanisms to serve as a comprehensive resource for professionals in the field.

Chapter 1: Ring-Opening Polymerization (ROP) of Cyclosiloxanes

Ring-opening polymerization (ROP) is a primary method for producing high molecular weight linear polysiloxanes with well-controlled structures.[4] This chain-growth polymerization involves the cleavage and subsequent reformation of Si-O bonds in cyclic siloxane monomers, most commonly hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄).[4] The process can be initiated by either anionic or cationic species, each offering distinct advantages and control over the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is renowned for its ability to produce linear polysiloxanes with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, Đ ≤ 1.1), characteristic of a living polymerization.[5][6] The polymerization is typically initiated by strong bases such as alkali metal hydroxides, silanolates, or organolithium reagents (e.g., sec-butyllithium).[5][7]

The mechanism proceeds via a nucleophilic attack of the initiator on a silicon atom in the cyclosiloxane ring, leading to the formation of a silanolate active center. This active center then propagates by sequentially attacking and opening subsequent monomer rings.[4] The high reactivity of the strained D₃ monomer makes it ideal for kinetically controlled, non-equilibrium polymerizations, which minimize side reactions like "back-biting" that can broaden the molecular weight distribution.[4][5]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by strong protic acids (e.g., CF₃SO₃H) or Lewis acids, which protonate an oxygen atom in the cyclosiloxane ring.[7][8] This creates a reactive tertiary silyloxonium ion that propagates the polymerization. While effective, CROP is often more challenging to control than AROP due to the prevalence of side reactions, such as intramolecular chain transfer (backbiting) and intermolecular chain transfer, which can lead to broader dispersity and the formation of cyclic oligomers.[9]

Recent advancements include the development of photoacid catalysts that can initiate polymerization upon light irradiation. This offers temporal control over the reaction, and the formation of tight ion pairs between the catalyst anion and the active species can suppress side reactions, enabling the synthesis of well-defined polymers with dispersities (Đ) below 1.30.[9]

Quantitative Data for Ring-Opening Polymerization

The following table summarizes representative data from various ROP studies, highlighting the control achievable with different systems.

| Polymerization Type | Monomer | Initiator/Catalyst | Conditions | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion | Reference |

| Anionic ROP | D₃ | sec-BuLi / THF | RT to -20 °C | - | ≤ 1.1 | Complete | [5] |

| Cationic ROP (Photo) | D₃ | Merocyanine Photoacid | 30 °C, Blue Light | 19,500 | 1.24 | 92.2% | [9] |

| Cationic ROP (Acid) | D₃ | CF₃SO₃H | 30 °C, 4h | - | 2.56 | >99.9% | [9] |

| Binary Organo-ROP | D₃ | TBD / Urea | 30 °C | ~30,000 | < 1.1 | >90% | [6] |

Experimental Protocol: Controlled Anionic ROP of Hexamethylcyclotrisiloxane (D₃)

This protocol describes the synthesis of linear polydimethylsiloxane (PDMS) with a controlled molecular weight.[5][10]

-

Reagent Preparation : Hexamethylcyclotrisiloxane (D₃) must be purified by sublimation. Benzene and tetrahydrofuran (THF) must be rigorously dried over sodium/benzophenone ketyl and distilled under nitrogen immediately before use. sec-Butyllithium (sec-BuLi) is used as received.

-

Initiation : In a flame-dried, nitrogen-purged Schlenk flask, dissolve the desired amount of purified D₃ in dry benzene. At room temperature, inject the calculated amount of sec-BuLi initiator via syringe. The molar ratio of monomer to initiator determines the target molecular weight. Stir for 30 minutes.

-

Propagation (Step 1) : Add an equal volume of dry THF to the reaction mixture to promote propagation. Allow the polymerization to proceed at room temperature until approximately 50% monomer conversion is reached (monitored by GC or ¹H NMR).[5]

-

Propagation (Step 2) : Cool the reaction flask to -20 °C in a cryostat. Continue the polymerization at this temperature until monomer consumption is complete (typically several hours).[5] This two-step temperature process minimizes back-biting reactions that occur at higher conversions at room temperature.[5]

-

Termination (Quenching) : Terminate the living polymerization by injecting a slight excess of a quenching agent, such as trimethylchlorosilane (Me₃SiCl), to cap the silanolate chain end. Stir for 1 hour at -20 °C.

-

Purification : Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. The PDMS will separate as a viscous oil or solid. Decant the solvent and wash the polymer several times with fresh methanol.

-

Drying : Dry the purified PDMS under high vacuum at 60 °C to a constant weight.

-

Characterization : Determine the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Chapter 2: Condensation Polymerization

Condensation polymerization is a step-growth process fundamental to the industrial synthesis of branched and cross-linked organosilicon polymers, particularly silicone resins.[11] The process involves two key reactions: the hydrolysis of reactive silicon precursors (e.g., chlorosilanes or alkoxysilanes) to form silanols (Si-OH), followed by the polycondensation of these silanols to form a siloxane (Si-O-Si) network, releasing water as a byproduct.[12]

Precursors and Resulting Structures

The final architecture of the silicone polymer is dictated by the functionality of the silane precursors, which are classified using "M," "D," "T," and "Q" notation:[3]

-

M unit (R₃SiO₀.₅) : Monofunctional, acts as a chain terminator.

-

D unit (R₂SiO) : Difunctional, forms linear chains.

-

T unit (RSiO₁.₅) : Trifunctional, creates branch points.

-

Q unit (SiO₂) : Tetrafunctional, forms highly cross-linked network cores.

By precisely controlling the ratio of these units, a wide variety of structures can be synthesized. For instance, MQ resins , which are highly valuable in pressure-sensitive adhesives and coatings, are synthesized by the co-hydrolysis of a tetrafunctional Q unit source (like tetraethoxysilane, TEOS, or sodium silicate) and a monofunctional M unit source (like hexamethyldisiloxane).[13][14]

Reaction Mechanism and Control

The hydrolysis and condensation reactions are typically catalyzed by acids or bases.[15][16] The reaction kinetics are complex and depend on factors such as pH, water/silane ratio, temperature, and solvent.[16] For example, under acidic conditions, hydrolysis is often rapid, and condensation is the rate-limiting step, leading to more linear or lightly branched structures. Conversely, basic catalysis promotes the formation of highly branched and condensed clusters.[16] Controlling these parameters is crucial to prevent premature gelation and to achieve the desired molecular weight and viscosity.

Quantitative Data for Condensation Polymerization

| Precursors (Molar Ratio) | Catalyst | Conditions | Molar Mass ( g/mol ) | Product State | Reference |

| TEOS / MM | HCl | 60 °C, 3 h | >30,000 (via hydrosilylation) | Solid | [14] |

| Q:M (90-40 : 10-60) | Solid Super-acid | 70-120 °C, 2-15 h | - | Liquid or Solid | [8] |

| Sodium Silicate / MM | Acid | Low Temperature | 1000 - 8000 | Viscous Fluid to Solid | [3] |

Experimental Protocol: Synthesis of MQ Silicone Resin via Co-hydrolysis

This protocol describes the synthesis of a vinyl-functional MQ resin (VMQ), adapted from literature procedures.[14]

-

Reactor Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 40.0 mL of deionized water, 6.0 mL of concentrated HCl, 50.0 mL of toluene, and 10.0 mL of ethanol.

-

M-Unit Addition : Add 8.19 g (0.05 mol) of 1,3-divinyltetramethyldisiloxane (TMDVS, a vinyl-functional 'M' unit) and 37.3 g (0.2 mol) of hexamethyldisiloxane (MM, a standard 'M' unit) to the flask.

-

Reaction Initiation : Stir the mixture vigorously for 30 minutes at room temperature to form a stable emulsion.

-

Q-Unit Addition : Slowly add 104.2 g (0.5 mol) of tetraethoxysilane (TEOS, the 'Q' unit) to the flask drop-by-drop using the dropping funnel over a period of 1 hour. An exothermic reaction may be observed.

-

Hydrolysis and Condensation : After the addition is complete, heat the mixture to 60 °C and continue stirring for 3 hours to drive the hydrolysis and polycondensation reactions.

-

Workup and Purification : Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Remove the lower aqueous/acidic layer. Wash the upper organic layer sequentially with deionized water until the aqueous washing is neutral (pH ~7).

-

Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Final Product : The final product is a viscous liquid or a solid VMQ resin, which can be further dried in a vacuum oven at 80 °C.

Chapter 3: Controlled Radical Polymerization (CRP)

While ROP and condensation are dominant for polysiloxane backbones, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with organosilicon side chains. These techniques allow for the precise synthesis of block copolymers and functional materials by polymerizing vinyl- or (meth)acrylate-functional organosilicon monomers.

RAFT Polymerization

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The process allows for the polymerization of monomers like 3-[tris(trimethylsiloxy)silyl] propyl methacrylate (SiMA) to create well-defined silicon-containing polymer blocks.[17] These can be used as macromolecular stabilizers in dispersion polymerizations or as building blocks for complex nanostructures. RAFT polymerizations of silicon-containing monomers can achieve high conversions (>99%) in under two hours with excellent control over molecular weight and low dispersities (Đ < 1.25).[17]

Atom Transfer Radical Polymerization (ATRP)

ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating radical chains.[18] This method can be used to polymerize a variety of functional monomers, including those containing silicon. A typical ATRP involves a monomer, an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate), a copper(I) halide catalyst, and a ligand (e.g., bipyridine).[18] The technique enables the synthesis of well-defined homopolymers and block copolymers with organosilicon functionalities, yielding polymers with narrow molecular weight distributions (Đ ~1.1-1.3).[19]

Quantitative Data for Controlled Radical Polymerization

| Polymerization | Monomer | Method | Conditions | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Conversion/Yield | Reference |

| RAFT Dispersion | SiMA-b-BzMA | RAFT | 90 °C, 100 min | - | < 1.25 | >99% | [17] |

| ATRP | Styrene | ATRP | 115 °C | 8,000-25,000 | ~1.18 | High | [19] |

| ATRP | DECVP | ATRP | 70 °C | - | < 1.5 | - | [18] |

Experimental Protocol: RAFT Polymerization of a Silicone-based Methacrylate

This protocol is a representative procedure for synthesizing a silicone-functional polymer block via RAFT.[17]

-

Reagent Setup : In a Schlenk flask, combine the silicon-containing monomer (e.g., 3-[tris(trimethylsiloxy)silyl] propyl methacrylate, SiMA), the RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN). The molar ratio of monomer:RAFT agent:initiator determines the target molecular weight and polymerization rate (a common ratio is 200:1:0.2).

-

Solvent Addition : Add a suitable solvent, such as toluene or dioxane, to achieve the desired monomer concentration (e.g., 50% w/w).

-

Degassing : Seal the flask and subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise inhibit the radical polymerization.

-

Polymerization : After backfilling with nitrogen, place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

-

Monitoring : Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via GPC).

-

Termination and Purification : Once the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold hexanes or methanol).

-

Drying : Collect the precipitated polymer by filtration or decantation and dry under vacuum to a constant weight.

Conclusion

Organosilicon compounds provide access to a diverse and highly functional class of polymers. The choice of polymerization technique is critical in tailoring the final material properties. Ring-Opening Polymerization offers unparalleled control for creating high-purity, linear polysiloxanes. Condensation Polymerization remains the industrial workhorse for producing complex, cross-linked silicone resins with robust thermal and mechanical properties. Finally, Controlled Radical Polymerization methods like RAFT and ATRP have opened new avenues for designing advanced hybrid materials and block copolymers where organosilicon moieties are incorporated as side chains. A thorough understanding of these core methodologies, their mechanisms, and their practical execution is essential for researchers and scientists aiming to innovate and develop the next generation of high-performance materials.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. China MQ Silicone Resin Suppliers, Manufacturers, Factory - Quality MQ Silicone Resin Made in China - SILIM [silimtec.com]

- 4. gelest.com [gelest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects | MDPI [mdpi.com]

- 8. CN101899157A - A kind of preparation method of MQ silicone resin - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Preparation Method of MQ Silicone Resin - Knowledge [silibasesilicone.com]

- 12. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 13. US7951895B2 - Process for preparing a silicone resin - Google Patents [patents.google.com]

- 14. Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RAFT dispersion polymerization of benzyl methacrylate in silicone oil using a silicone-based methacrylic stabilizer provides convenient access to spheres, worms, and vesicles - White Rose Research Online [eprints.whiterose.ac.uk]

- 18. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 19. thescipub.com [thescipub.com]

The Cornerstone of Modern Polymers: A Technical Guide to the Stereospecific Polymerization of Propylene

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of stereospecific polymerization, a groundbreaking achievement that garnered the Nobel Prize in Chemistry for Karl Ziegler and Giulio Natta, fundamentally transformed polymer science. This innovation enabled the precise control of polymer architecture, leading to the synthesis of polypropylene with distinct stereochemistries and, consequently, a wide spectrum of physical properties. This guide provides a comprehensive exploration of the core principles, catalytic mechanisms, experimental methodologies, and characterization techniques that underpin the stereospecific polymerization of propylene, a cornerstone of the modern materials landscape.

The Principle of Tacticity in Polypropylene

The spatial arrangement of the methyl group (-CH₃) along the polymer backbone, known as tacticity, is the defining characteristic that dictates the macroscopic properties of polypropylene. Polymerization of the propylene monomer creates a chiral center at every other carbon atom in the polymer chain. The relative stereochemistry between these adjacent chiral centers determines the polymer's tacticity.[1]

-

Isotactic Polypropylene (iPP): All methyl groups are aligned on the same side of the polymer chain. This highly regular structure allows the polymer chains to pack into a crystalline lattice, resulting in a mechanically strong, rigid, and heat-resistant material with a high melting point.[2][3]

-

Syndiotactic Polypropylene (sPP): The methyl groups alternate in a regular pattern on opposite sides of the polymer chain. This structure also permits crystallization, though it typically results in a polymer with a lower melting point and different mechanical properties compared to iPP.[2]

-

Atactic Polypropylene (aPP): The methyl groups are randomly positioned along the polymer chain. This lack of stereoregularity prevents crystallization, yielding an amorphous, soft, and tacky material.[1]

The ability to control this tacticity is the essence of stereospecific polymerization, achieved primarily through two major classes of catalysts: Ziegler-Natta catalysts and metallocene catalysts.

Catalyst Systems for Stereospecific Polymerization

The catalyst is the critical component that orchestrates the stereochemical outcome of the polymerization reaction. The distinct nature of the active sites in Ziegler-Natta and metallocene systems provides different levels of control over the polymer's microstructure.

Ziegler-Natta Catalysts

The first generation of catalysts capable of producing stereoregular polypropylene, Ziegler-Natta (Z-N) catalysts are heterogeneous systems, typically composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and activated by an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[1][4]

The multi-sited nature of traditional Z-N catalysts leads to polymers with a broad molecular weight distribution.[4][5] The stereospecificity of these catalysts is significantly enhanced by the inclusion of electron donors (Lewis bases), which can be categorized as internal donors (added during catalyst synthesis) and external donors (added to the polymerization medium).[6][7] These donors function by deactivating non-stereospecific active sites or by influencing the electronic and steric environment of the active titanium centers, thereby increasing the isotacticity of the resulting polymer.[8][9]

Metallocene Catalysts

Metallocene catalysts are a more recent class of single-site, homogeneous catalysts. They consist of a transition metal atom (e.g., zirconium, hafnium) "sandwiched" between one or more cyclopentadienyl-type ligands.[1][5] These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO).[5]

The key advantage of metallocene catalysts is their well-defined, single-active-site nature. This allows for unparalleled control over the polymer's architecture, resulting in polypropylene with a narrow molecular weight distribution and uniform comonomer incorporation.[1] By systematically modifying the ligand framework of the metallocene, it is possible to synthesize polypropylene with precisely tailored tacticity, including highly isotactic, syndiotactic, and even elastomeric stereoblock structures.[2]

Mechanisms of Stereocontrol

Ziegler-Natta Catalysis: The Cossee-Arlman Mechanism

The widely accepted model for stereocontrol in Ziegler-Natta catalysis is the Cossee-Arlman mechanism. Polymerization occurs at a coordinatively unsaturated titanium atom on the catalyst surface. The stereoselectivity arises from the steric hindrance imposed by the catalyst's crystal lattice and the ligands surrounding the active site.

The mechanism proceeds via the following steps:

-

Coordination: The propylene monomer coordinates to the vacant orbital of the titanium active center.

-

Insertion: The monomer then inserts into the existing titanium-carbon bond (the bond to the growing polymer chain). For isotactic polypropylene, the steric environment of the active site forces each incoming monomer to coordinate with the same orientation before insertion, ensuring the methyl groups are consistently placed on one side of the chain.

References

- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polypropylene - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexyldimethoxymethylsilane in Polypropylene Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyldimethoxymethylsilane (CMDMS) as an external electron donor in the Ziegler-Natta catalyzed polymerization of propylene. Detailed protocols and data are presented to guide researchers in optimizing reaction conditions and achieving desired polypropylene properties.

Introduction

Cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6) is an organosilicon compound that plays a critical role as an external electron donor (EED) in modern Ziegler-Natta catalyst systems for polypropylene (PP) production. Its primary function is to enhance the stereospecificity of the catalyst, leading to a higher yield of isotactic polypropylene, which is valued for its high crystallinity, rigidity, and strength.[1] The unique molecular structure of CMDMS, featuring a bulky cyclohexyl group and two methoxy groups, allows for a delicate balance of steric and electronic effects that modulate the catalyst's activity and selectivity.[1]

By carefully controlling the amount of CMDMS in the polymerization system, typically by adjusting the molar ratio of silicon (from CMDMS) to aluminum (from the co-catalyst, e.g., triethylaluminum), researchers can tailor the properties of the resulting polypropylene, including its melt flow index (MFI), molecular weight distribution, and isotacticity.

Mechanism of Action

In Ziegler-Natta catalysis, the active sites are typically titanium species supported on magnesium chloride. The addition of an external donor like CMDMS influences these active sites in several ways:

-

Stereoselectivity Enhancement: The bulky cyclohexyl group of CMDMS provides steric hindrance around the active titanium center. This steric bulk favors a specific orientation of the incoming propylene monomer, leading to a highly regular insertion into the growing polymer chain and resulting in isotactic polypropylene.[1]

-

Catalyst Activity Modulation: The electron-donating methoxy groups on the silicon atom interact with the titanium active sites, stabilizing them and modulating their electronic environment.[1] This interaction can deactivate non-stereospecific active sites, thereby increasing the overall isotacticity of the polymer.

-

Hydrogen Response: External donors also influence the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polypropylene.

The logical relationship of the components in the catalytic system can be visualized as follows:

Data Presentation: Effect of CMDMS on Polypropylene Properties